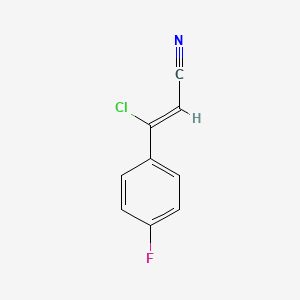

3-Chloro-3-(4-fluorophenyl)acrylonitrile

Description

BenchChem offers high-quality 3-Chloro-3-(4-fluorophenyl)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-3-(4-fluorophenyl)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-chloro-3-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJZLGBSSYBYSY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=CC#N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C/C#N)/Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126417-76-3 | |

| Record name | 126417-76-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile, a halogenated α,β-unsaturated nitrile with potential applications in organic synthesis and medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed synthesis protocol based on a closely related analogue, explores its expected reactivity, and discusses its potential as a building block in the development of novel therapeutics.

Core Molecular Attributes

(Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is a substituted vinyl nitrile featuring a phenyl ring functionalized with a fluorine atom at the para-position and a chlorine atom at the β-position relative to the nitrile group. The "(Z)" designation indicates that the higher priority substituents on the double bond, the 4-fluorophenyl group and the nitrile group, are on the same side of the double bond.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [1] |

| CAS Number | 126417-76-3 | [1][2] |

| Appearance | Solid | |

| Melting Point | 90-93 °C | [1][2] |

| InChI | 1S/C9H5ClFN/c10-9(5-6-12)7-1-3-8(11)4-2-7/h1-5H/b9-5- | |

| SMILES | N#C/C=C(Cl)/c1ccc(F)cc1 |

Synthesis and Spectroscopic Characterization

Synthetic Workflow: An Analogue-Based Protocol

The synthesis proceeds via a Vilsmeier-Haack-like reaction followed by reaction with hydroxylamine, which upon dehydration and rearrangement yields the desired α-chloro-α,β-unsaturated nitrile.

Caption: Synthetic pathway for (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile.

Experimental Protocol (Adapted from the 3'-fluoro Isomer Synthesis)

Materials:

-

4'-Fluoroacetophenone

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hydroxylamine hydrochloride

-

Water

Procedure:

-

To a solution of 4'-fluoroacetophenone in DMF at approximately 40°C, add phosphoryl chloride dropwise, maintaining the temperature between 39-41°C.

-

Stir the resulting reaction mixture at 40°C overnight. The progress of the reaction to form the intermediate can be monitored by HPLC.

-

To the reaction mixture, add a solution of hydroxylamine hydrochloride in DMF dropwise, maintaining the temperature at approximately 39-45°C.

-

After stirring for 15 minutes at 40°C, cool the reaction mixture to 15-20°C.

-

Add water dropwise, maintaining the temperature between 17-21°C.

-

Cool the reaction mixture to 5°C and hold at this temperature for a further 20 minutes to allow for complete precipitation of the product.

-

Filter the solid product, wash with two portions of water, and dry at approximately 40°C overnight to afford the title compound.

This protocol, reported for the 3'-fluoro isomer, yielded a pale yellow solid with a 71% yield.[3]

Spectroscopic Characterization (Predicted, based on the 3'-fluoro Isomer)

The structural confirmation of the synthesized product is crucial. Based on the data for the 3'-fluoro isomer, the following spectroscopic characteristics for (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile can be anticipated.[3]

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic protons would likely appear as multiplets in the range of δ 7.4-7.8 ppm.

-

The vinylic proton is expected to be a singlet around δ 7.0 ppm.

¹³C NMR (100 MHz, DMSO-d₆):

-

The carbon of the nitrile group (C≡N) is expected around δ 115 ppm.

-

The carbon of the C-F bond will show a large coupling constant (J) and is anticipated to be in the range of δ 160-165 ppm (d, J ≈ 250 Hz).

-

The olefinic carbons are expected in the region of δ 90-150 ppm.

-

Other aromatic carbons will appear in the δ 115-135 ppm range, with some showing coupling to the fluorine atom.

Mass Spectrometry (GC-HRMS):

-

The calculated exact mass for C₉H₅NFCl is 181.0095. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ at or very close to this value.[3]

Chemical Reactivity and Stability

As an α,β-unsaturated nitrile, (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile is expected to exhibit reactivity characteristic of this functional group class.

Caption: Reactivity profile of α,β-unsaturated nitriles.

The conjugated system allows for several types of transformations:

-

Nucleophilic Addition: Nucleophiles can add to the carbon-carbon double bond.

-

Michael Addition: A soft nucleophile can add to the β-carbon of the alkene.

-

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex cyclic structures.

The presence of the chlorine atom on the double bond also introduces the possibility of nucleophilic vinylic substitution reactions, further expanding its synthetic utility.

Applications in Drug Discovery and Development

Substituted acrylonitriles are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a gateway to diverse molecular scaffolds.

The acrylonitrile motif is found in a number of biologically active compounds, including those with:

-

Anticancer Properties: Some acrylonitrile derivatives have been shown to act as microtubule-destabilizing agents, inhibiting cell proliferation.

-

Antimicrobial Activity: Certain substituted acrylonitriles have demonstrated antibacterial and antifungal properties.

While specific biological activities for (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile have not been reported in the searched literature, its structural features make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The presence of the fluorine atom can often enhance metabolic stability and binding affinity of drug candidates.

Safety and Handling

(Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is classified with the GHS07 pictogram and a "Warning" signal word. The hazard statement H302 indicates that it is harmful if swallowed. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile is a versatile chemical intermediate with significant potential for use in both synthetic and medicinal chemistry. Its synthesis, based on established protocols for analogous compounds, is straightforward. The reactivity of the α,β-unsaturated nitrile system, coupled with the presence of halogen substituents, offers numerous possibilities for further chemical transformations. For researchers and drug development professionals, this compound represents a valuable building block for the creation of novel molecular entities with the potential for therapeutic efficacy. Further investigation into its specific biological activities is warranted.

References

-

(Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile - Drug Approvals International. (2017, February 16). Retrieved from [Link]

-

Patents & Products - Garg Lab - UCLA. Retrieved from [Link]

-

Azithromycin dosage forms with reduced side effects - Patent US-2006029677-A1 - PubChem. Retrieved from [Link]

-

3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. Retrieved from [Link]

-

3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2) - the NIST WebBook. Retrieved from [Link]

- US12102696B2 - Radiolabeling and formulation for scale up of 64Cu-DOTATATE - Google Patents.

-

Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Retrieved from [Link]

-

Figure S12. 13 C NMR spectrum of 2-(4-cholorophenyl)-3,3-dichloroacrylonitrile (1d). Retrieved from [Link]

-

Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates - ChemRxiv. Retrieved from [Link]

-

Patent File Wrapper - Application Data | Open Data Portal - USPTO. Retrieved from [Link]

-

SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. Retrieved from [Link]

-

Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5) - Cheméo. Retrieved from [Link]

-

(PDF) Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - ResearchGate. Retrieved from [Link]

-

3-(Trifluoromethoxy)phenylacetonitrile - the NIST WebBook. Retrieved from [Link]

-

3-Chloro-3-phenyl-acrylonitrile | C9H6ClN | CID 736604 - PubChem. Retrieved from [Link]

-

Acrylonitrile - Wikipedia. Retrieved from [Link]

-

Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PMC. Retrieved from [Link]

-

Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Toxicological Profile for Acrylonitrile - ATSDR. Retrieved from [Link]

Sources

3-Chloro-3-(4-fluorophenyl)acrylonitrile molecular weight

An In-Depth Technical Guide to 3-Chloro-3-(4-fluorophenyl)acrylonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a halogenated α,β-unsaturated nitrile. This class of compounds serves as highly versatile intermediates in modern organic synthesis. The unique electronic properties arising from the conjugated nitrile, vinyl chloride, and fluorinated phenyl ring make this molecule a valuable building block for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1][2] This document will detail its physicochemical properties, synthesis, reactivity, characterization, and safe handling protocols, offering field-proven insights for its practical application.

Core Physicochemical & Structural Data

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a solid at room temperature. Its core structure features a carbon-carbon double bond conjugated with a nitrile group, a configuration that dictates its chemical reactivity.[1] The presence of both chlorine and fluorine atoms significantly influences its electronic properties and potential biological activity.

| Property | Value | Source(s) |

| Molecular Weight | 181.59 g/mol | [3] |

| Chemical Formula | C₉H₅ClFN | [3] |

| Appearance | Solid | |

| Melting Point | 90-93 °C | [3] |

| CAS Number | 126417-77-4 ((Z)-isomer) | |

| SMILES String | N#C/C=C(Cl)/c1ccc(F)cc1 | |

| InChI Key | QYJZLGBSSYBYSY-UITAMQMPSA-N | |

| Predicted Boiling Point | 275.1±25.0 °C | [3] |

| Predicted Density | 1.272±0.06 g/cm³ | [3][4] |

Synthesis and Mechanistic Considerations

The synthesis of 3-Chloro-3-(aryl)acrylonitriles is commonly achieved via a Vilsmeier-Haack type reaction, starting from an appropriately substituted acetophenone. This pathway offers a reliable and scalable method for producing the target compound.

Representative Synthetic Workflow

The following protocol is adapted from a well-documented synthesis of the analogous (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile and represents a primary method for laboratory-scale preparation.[5] The core logic involves the conversion of an acetophenone to a β-chloro-α,β-unsaturated aldehyde, which is then transformed into the corresponding acrylonitrile.

Caption: Synthetic workflow for 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Detailed Experimental Protocol

Caution: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a solution of 4'-fluoroacetophenone (1.0 eq) in N,N-dimethyl formamide (DMF, ~7 volumes) in a three-necked flask equipped with a thermometer and a dropping funnel, add phosphoryl chloride (POCl₃, ~1.75 eq) dropwise.

-

Causality: DMF and POCl₃ react exothermically to form the Vilsmeier reagent, which is the active electrophile. Dropwise addition at a controlled temperature (e.g., 40°C) is crucial to manage the reaction rate and prevent side reactions.[5]

-

-

Vilsmeier Reaction: Maintain the reaction mixture at approximately 40°C with stirring overnight. Monitor the conversion of the starting material by a suitable analytical method (e.g., HPLC or TLC).[5]

-

Nitrile Formation: Prepare a solution of hydroxylamine hydrochloride (1.1 eq) in DMF (~3 volumes). Add this solution dropwise to the reaction mixture from Step 2, ensuring the temperature is maintained between 40-45°C.[5]

-

Causality: The intermediate iminium salt reacts with hydroxylamine, which upon dehydration and rearrangement, forms the nitrile group.

-

-

Work-up and Isolation: After stirring for a short period (e.g., 15-30 minutes), cool the reaction mixture to 15-20°C. Add water (~10 volumes) dropwise to quench the reaction, carefully controlling the temperature.[5]

-

Precipitation and Collection: Cool the resulting slurry to approximately 5°C and hold at this temperature to maximize precipitation. Collect the solid product by filtration.[5]

-

Purification: Wash the filter cake with two portions of water and dry under vacuum at ~40°C to afford the title compound.[5]

Modern Synthetic Alternatives

While the Vilsmeier-Haack approach is robust, the field is advancing toward greener and more atom-economical methods. For α,β-unsaturated nitriles, manganese-catalyzed, base-free coupling of α-saturated nitriles with aldehydes at room temperature represents a state-of-the-art alternative.[6][7] This method avoids harsh reagents and generates water as the only byproduct, aligning with the principles of green chemistry.[6]

Spectroscopic and Analytical Characterization

Unambiguous structure confirmation is critical. The following techniques provide a self-validating system for identifying 3-Chloro-3-(4-fluorophenyl)acrylonitrile. The data presented are representative and based on the closely related 3-fluoro analog.[5]

| Technique | Expected Signature/Observation | Purpose of Analysis |

| ¹H NMR | A singlet for the vinyl proton (δ ~7.0 ppm). Multiplets in the aromatic region (δ ~7.4-7.7 ppm) showing patterns consistent with a 1,4-disubstituted benzene ring. | Confirms the presence of the vinyl and fluorophenyl groups and their relative arrangement. |

| ¹³C NMR | A signal for the nitrile carbon (C≡N). Signals for the vinyl carbons (C=C). A characteristic doublet for the carbon bonded to fluorine (C-F) due to ¹³C-¹⁹F coupling. Aromatic carbon signals. | Provides a complete carbon skeleton map, confirming all functional groups. |

| IR Spectroscopy | A sharp, strong absorption band around 2220 cm⁻¹ characteristic of a conjugated nitrile (C≡N) stretch. Bands in the 1600-1450 cm⁻¹ region for aromatic C=C stretching. A strong band around 1230 cm⁻¹ for the C-F stretch. | Confirms the presence of key functional groups (nitrile, aromatic ring, C-F bond). |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ will show a characteristic isotopic pattern (M and M+2 in a ~3:1 ratio), confirming the presence of one chlorine atom. High-resolution MS (HRMS) should match the calculated exact mass of C₉H₅ClFN. | Determines the molecular weight and elemental formula, providing definitive proof of identity. |

Chemical Reactivity and Synthetic Applications

The synthetic utility of 3-Chloro-3-(4-fluorophenyl)acrylonitrile stems from the conjugated π-system, which makes it a versatile electrophile and a participant in various cycloaddition reactions.[1][8]

Caption: Key reaction pathways for 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

-

Michael Acceptor: The electron-withdrawing nature of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to 1,4-conjugate addition by a wide range of soft nucleophiles (e.g., amines, thiols, enolates).[1] This reaction is fundamental for C-C and C-heteroatom bond formation.

-

Dienophile in Diels-Alder Reactions: As an electron-deficient alkene, it is an excellent dienophile for [4+2] cycloaddition reactions with electron-rich dienes.[8][9] This provides a powerful route to construct substituted cyclohexene rings, which are common motifs in natural products and pharmaceutical agents.

-

Precursor to Heterocycles: The combination of nitrile and vinyl halide functionalities makes it a prime starting material for synthesizing nitrogen-containing heterocycles like pyridines and pyrroles, which are privileged structures in drug discovery.[1]

-

Nucleophilic Vinylic Substitution: The vinyl chloride can be displaced by certain nucleophiles, although this reaction is typically less facile than Michael addition. It offers an alternative pathway to introduce further functionalization at the β-position.

Safety, Handling, and Storage

Compounds of the acrylonitrile class are toxic and require careful handling.[10][11] While specific toxicology data for this compound is limited, adherence to strict safety protocols for related chemicals is mandatory.

| Hazard Category | Protocol and Information | Source(s) |

| GHS Classification | Pictogram: GHS07 (Exclamation Mark)Signal Word: WarningHazard Code: H302 (Harmful if swallowed) | |

| Personal Protective Equipment (PPE) | Wear a flame-resistant lab coat, chemical-resistant gloves (e.g., chloroprene or butyl rubber), and ANSI Z87.1-compliant safety goggles or a face shield.[10][12] | [10][12] |

| Engineering Controls | All manipulations must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] | [10] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from heat, sources of ignition, direct sunlight, strong acids, strong bases, and oxidizing agents.[10][12][13][14] Light and heat can promote hazardous polymerization.[10][13] | [10][12][13][14] |

| Spill & Waste | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.[14] Decontaminate surfaces with soap and water.[10] Do not allow the product to enter drains.[12][14] Dispose of all chemical waste according to institutional and local regulations.[10][12] | [10][12][14] |

| First Aid | Inhalation: Move to fresh air. Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes. Ingestion: Do NOT induce vomiting. Rinse mouth with water. In all cases of exposure, seek immediate medical attention.[12][14] | [12][14] |

Conclusion

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a synthetically valuable compound endowed with multiple reactive sites. Its strategic importance lies in its ability to serve as a versatile building block for diverse molecular targets, particularly in the synthesis of novel pharmaceutical candidates and functional materials. A thorough understanding of its synthesis, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective utilization in a research and development setting.

References

-

Acrylonitrile. Vanderbilt University. [Link]

-

Acrylonitrile. Environmental Protection Agency (EPA). [Link]

-

Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. Rackcdn.com. [Link]

-

Safety Data Sheet: Acrylonitrile. Chemos GmbH & Co.KG. [Link]

-

(Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Drug Approvals International. [Link]

-

α,β-Unsaturated Nitriles Definition. Fiveable. [Link]

-

3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Chemdad. [Link]

-

3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2). NIST WebBook. [Link]

-

Chemical Properties of 3-Chloro-4-fluorobenzonitrile (CAS 117482-84-5). Cheméo. [Link]

-

Alpha-Beta Unsaturated Carbonyl Compounds, Chemistry tutorial. Tutorsglobe.com. [Link]

-

Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. ResearchGate. [Link]

-

Acrylonitrile. Wikipedia. [Link]

-

THE Chemistry OF Acrylonitrile. IGTPAN. [Link]

-

Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. RSC Publishing. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Center for Biotechnology Information (PMC). [Link]

- Process for the preparation of α,β-unsaturated nitriles.

-

Methodologies for the synthesis of acrylonitriles. ResearchGate. [Link]

-

Synthetic strategies of acrylonitriles. ResearchGate. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-氯-3-(4-氟苯基)丙烯腈 | 126417-76-3 [m.chemicalbook.com]

- 5. drugapprovalsint.com [drugapprovalsint.com]

- 6. researchgate.net [researchgate.net]

- 7. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07492D [pubs.rsc.org]

- 8. tutorsglobe.com [tutorsglobe.com]

- 9. igtpan.com [igtpan.com]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. epaosc.org [epaosc.org]

- 14. chemos.de [chemos.de]

An In-depth Technical Guide on 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Aimed at Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a pivotal chemical intermediate in the realm of synthetic organic chemistry. Its unique trifunctional structure, featuring a nitrile group, a carbon-carbon double bond, and a vinylic chloride, establishes it as a versatile building block for synthesizing a diverse range of heterocyclic compounds and intricate organic molecules. The incorporation of a fluorine atom on the phenyl ring is a strategic element known to enhance the metabolic stability and binding affinity of derivative compounds, a crucial aspect in medicinal chemistry.[1][2] This guide offers a thorough exploration of its chemical architecture, synthesis, spectroscopic properties, and reactivity, emphasizing its potential in drug discovery and materials science. This document is structured to provide both foundational knowledge and practical insights, ensuring scientific rigor through validated protocols and authoritative references.

Table of Contents

-

Strategic Importance in Chemical Synthesis

-

Molecular Structure and Physicochemical Characteristics

-

Synthesis and Mechanistic Pathways

-

Chemical Reactivity and Synthetic Applications

-

Role in Research and Development

-

Safety and Handling Protocols

-

Concluding Remarks and Future Perspectives

-

References

Strategic Importance in Chemical Synthesis

The pursuit of novel and highly functionalized molecular scaffolds is a continuous endeavor in modern organic synthesis. 3-Chloro-3-(4-fluorophenyl)acrylonitrile stands out as a compound of considerable strategic value. The fluorinated phenyl group is a common feature in many pharmaceuticals, often improving drug-like properties.[1] The acrylonitrile core, with its reactive vinylic chloride and cyano group, offers multiple avenues for chemical modification.[3] This dual reactivity allows for the construction of complex molecular frameworks, especially nitrogen-containing heterocycles that are fundamental to numerous drug candidates.[4] This guide is designed to equip researchers with the comprehensive knowledge required to leverage the full synthetic potential of this important intermediate.

Molecular Structure and Physicochemical Characteristics

Molecular Architecture and Isomerism

With the chemical formula C₉H₅ClFN, 3-Chloro-3-(4-fluorophenyl)acrylonitrile is characterized by a planar acrylonitrile structure. Key structural elements include:

-

A phenyl ring with a fluorine atom at the para-position.

-

An acrylonitrile moiety (–CH=C(Cl)CN).[5]

-

A vinylic chlorine atom , which is generally less reactive than an alkyl chloride but can undergo nucleophilic substitution under specific conditions.

The arrangement of substituents on the double bond gives rise to two geometric isomers: the (E)- and (Z)-isomers. The predominant isomer formed often depends on the synthetic route and reaction conditions, with the (Z)-isomer frequently being the major product in Vilsmeier-Haack reactions due to steric factors.

Caption: Geometric Isomers of 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Spectroscopic Profile

The structural confirmation of 3-Chloro-3-(4-fluorophenyl)acrylonitrile is achieved through various spectroscopic methods.[6][7]

-

¹H NMR: A singlet for the vinylic proton is typically observed between 7.0 and 7.1 ppm. The aromatic protons of the 4-fluorophenyl group usually appear as multiplets in the range of 7.4 to 7.8 ppm.[8]

-

¹³C NMR: Characteristic signals include the nitrile carbon (around 115.8 ppm), the carbons of the double bond, and the carbons of the fluorophenyl ring. The carbon atom bonded to fluorine exhibits a significant C-F coupling constant (around 245 Hz).[8]

-

IR Spectroscopy: A strong, sharp absorption band for the nitrile (C≡N) stretch is expected around 2220 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak will display the characteristic isotopic pattern for chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[8]

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₅ClFN | |

| Molecular Weight | 181.59 g/mol | |

| Appearance | Solid | |

| Melting Point | 90-93 °C | [9][10] |

| Boiling Point | 275.1±25.0 °C (Predicted) | [9][10] |

| Density | 1.272±0.06 g/cm³ (Predicted) | [9][10] |

Synthesis and Mechanistic Pathways

Preferred Synthetic Route: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly effective method for synthesizing 3-chloro-3-aryl-acrylonitriles.[4][11][12][13][14] This reaction involves the formylation of an activated aromatic compound using a Vilsmeier reagent, which is typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[11][12][13] In this specific synthesis, 4-fluorophenylacetonitrile serves as the substrate.

Rationale for Reagent Selection:

-

Phosphorus Oxychloride (POCl₃): Acts as a potent dehydrating agent and facilitates the formation of the electrophilic Vilsmeier reagent.[11][12][13]

-

N,N-Dimethylformamide (DMF): Functions as both a solvent and the precursor for the Vilsmeier reagent.[4][12]

-

4-Fluorophenylacetonitrile: The starting material possessing the necessary aryl and nitrile functionalities. The acidity of the alpha-protons allows for deprotonation and subsequent reaction with the Vilsmeier reagent.

Detailed Step-by-Step Synthesis Protocol

Disclaimer: This protocol is intended for informational purposes and should only be executed by trained professionals in a properly ventilated fume hood with appropriate personal protective equipment.

Materials:

-

4-Fluorophenylacetonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice bath

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place DMF (3 equivalents). Cool the flask to 0-5 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF over 30 minutes, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at this temperature.

-

Substrate Addition: Add 4-fluorophenylacetonitrile (1 equivalent) dropwise to the reaction mixture, keeping the temperature below 10 °C.

-

Reaction Progression: Remove the ice bath and stir the mixture at room temperature for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated sodium bicarbonate solution to neutralize excess acid and precipitate the crude product.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to obtain pure 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Mechanistic Diagram and Explanation

The Vilsmeier-Haack reaction for this synthesis proceeds through several key steps:

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Explanation:

-

Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, an iminium salt.[11][12][13]

-

Enolate Formation: The α-protons of 4-fluorophenylacetonitrile are deprotonated to form an enolate.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbon of the Vilsmeier reagent.

-

Elimination: The resulting intermediate undergoes elimination of water and hydrochloric acid to yield the final product.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of 3-Chloro-3-(4-fluorophenyl)acrylonitrile lies in its susceptibility to various chemical transformations.

Nucleophilic Substitution Reactions

The vinylic chloride can be displaced by a range of nucleophiles, allowing for the introduction of diverse functional groups.

-

With Amines: Reactions with primary or secondary amines yield enaminonitriles, which are valuable precursors for nitrogen-containing heterocycles.

-

With Thiols: Thiols can replace the chloride to form β-thio-substituted acrylonitriles.

-

With Azides: Sodium azide can be used to introduce an azido group, a versatile functional group for further transformations.

Cyclization Reactions for Heterocycle Synthesis

This building block is particularly useful for the synthesis of various heterocyclic systems.

-

Pyrazoles: Reaction with hydrazine or its derivatives leads to the formation of pyrazoles.

-

Isoxazoles: Treatment with hydroxylamine can produce isoxazole derivatives.

-

Pyrimidines: Condensation with amidines or guanidines can be employed to construct the pyrimidine ring.

Workflow for a Typical Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

Role in Research and Development

Precursor for Bioactive Molecules

Derivatives of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are of significant interest in medicinal chemistry. The resulting heterocyclic scaffolds are found in a wide array of biologically active compounds.[15] Dichlorophenylacrylonitriles, for instance, have been identified as lead compounds in the development of novel anticancer drugs.[16]

Role in Materials Science

The electron-withdrawing nature of the nitrile group and the potential for extended π-conjugation in its derivatives make this molecule a candidate for the synthesis of organic electronic materials, such as dyes and components for organic light-emitting diodes (OLEDs).

Safety and Handling Protocols

-

Safety: 3-Chloro-3-(4-fluorophenyl)acrylonitrile is classified as a toxic substance.[9][10] It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate safety precautions must be taken.[17][18][19]

-

Handling: All work should be conducted in a well-ventilated fume hood.[17][20] Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.

Concluding Remarks and Future Perspectives

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a highly valuable and adaptable building block in organic synthesis. Its efficient synthesis via the Vilsmeier-Haack reaction and its broad reactivity profile make it an excellent starting material for the creation of complex molecules, particularly heterocyclic compounds with potential therapeutic applications. Future research is likely to focus on expanding its reaction scope, developing stereoselective transformations, and investigating the properties of new materials derived from this precursor. The information and protocols in this guide are intended to empower researchers to utilize this key synthetic intermediate with confidence and creativity.

References

-

Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

-

YouTube. (2021). Vilsmeier-Haack Reaction. Available at: [Link]

-

Drug Approvals International. (2017). (Z)-3-Chloro-3-(3′-fluorophenyl)-acrylonitrile. Available at: [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Available at: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

- Patil, P. G., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2443-2453.

- Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652.

-

Chemdad. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Available at: [Link]

-

Wikipedia. Acrylonitrile. Available at: [Link]

-

NIST. 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2). Available at: [Link]

-

Cheméo. 3-(4-Chlorophenyl)-3-trimethylsilyloxy-acrylonitrile (isomer 2). Available at: [Link]

-

University of Windsor. Acrylonitrile - DESIGNATED SUBSTANCE. Available at: [Link]

-

Cefic. Acrylonitrile. Available at: [Link]

- Al-Ostoot, F. H., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130498.

-

SIOC Journals. Application of Nitrile in Drug Design. Available at: [Link]

-

Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Available at: [Link]

- American Cyanamid Company. (1959). THE Chemistry OF Acrylonitrile.

- Al-Rawi, J. M. A., et al. (2021). Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents. MedChemComm, 12(3), 485-495.

- Google Patents. (2013). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

- Liu, Y., et al. (2021). Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesulfonates with Alkenylboronic Acids. Chinese Journal of Chemistry, 39(4), 913-917.

- Duckett, C. J., et al. (2006). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]-radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Xenobiotica, 36(1), 59-77.

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available at: [Link]

-

ResearchGate. Methodologies for the synthesis of acrylonitriles. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy. Available at: [Link]

- Montanari, C. A., & de Souza, T. B. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(10), 1166-1184.

-

GOV.UK. (2017). Incident management Acrylonitrile. Available at: [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Available at: [Link]

- Moss, R. A. (2009).

-

Symbiosis Online Publishing. (2015). A Conventional and Micro wave Assisted Synthesis of 3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one Using Eco-Friendly Catalyst And Its Characterisation. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Nitrile in Drug Design [sioc-journal.cn]

- 3. igtpan.com [igtpan.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. drugapprovalsint.com [drugapprovalsint.com]

- 9. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. 3-氯-3-(4-氟苯基)丙烯腈 | 126417-76-3 [m.chemicalbook.com]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. uwindsor.ca [uwindsor.ca]

- 18. petrochemistry.eu [petrochemistry.eu]

- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 20. carlroth.com:443 [carlroth.com:443]

Technical Monograph: (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile

Executive Summary

This technical guide provides an in-depth analysis of 3-Chloro-3-(4-fluorophenyl)acrylonitrile (CAS: 126417-76-3), a specialized vinyl nitrile intermediate. While often overlooked in general organic texts, this compound represents a critical scaffold in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its unique structure—featuring a reactive vinyl chloride moiety conjugated with a nitrile—makes it a potent "linchpin" electrophile for constructing fused heterocycles, particularly pyrazoles and isoxazoles found in kinase inhibitors and psychotropic agents.

This guide moves beyond basic definitions to explore the causality of its synthesis , the stereochemical implications of its formation, and validated protocols for its deployment in drug discovery.

Nomenclature and Structural Identity

To ensure reproducibility, researchers must adhere to precise IUPAC nomenclature, particularly regarding stereochemistry.

IUPAC Designation

Preferred Name: (Z)-3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile

Breakdown:

-

Parent Chain: Prop-2-enenitrile (Acrylonitrile).[1]

-

Substituents:

-

Stereochemistry (

vs.-

At C2 , the Nitrile group (-CN) has higher priority than Hydrogen.

-

At C3 , Chlorine (atomic number 17) has higher priority than the Carbon of the phenyl ring.

-

Designation (

): The high-priority groups (-Cl and -CN) are on the same side (Zusammen) of the double bond. This is the thermodynamically preferred isomer in many Vilsmeier-Haack sequences due to dipole minimization, though

-

Physicochemical Profile

| Property | Value | Note |

| CAS Number | 126417-76-3 | Primary identifier |

| Molecular Formula | ||

| Molecular Weight | 181.59 g/mol | |

| Appearance | Pale yellow solid | Often darkens upon oxidation |

| Melting Point | 90–93 °C | Purity dependent |

| Solubility | DMSO, DMF, DCM | Poorly soluble in water |

| Reactivity Class | Vinyl Chloride / Michael Acceptor | High electrophilicity at C3 |

Synthesis: The Vilsmeier-Haack-Arnold Protocol

The most robust route to 3-chloro-3-arylacrylonitriles is not direct chlorination, but rather the Vilsmeier-Haack-Arnold reaction applied to acetophenones, followed by oximation and dehydration. This method is preferred over

Mechanistic Pathway

The synthesis proceeds through a "telescoped" sequence where the intermediate

-

Chloroformylation: 4-Fluoroacetophenone reacts with the Vilsmeier reagent (DMF +

) to form a halomethyleniminium salt, which undergoes elimination to yield (Z)-3-chloro-3-(4-fluorophenyl)acrolein. -

Oximation-Dehydration: The aldehyde is treated with hydroxylamine (

) to form an oxime. Under the acidic/dehydrating conditions of the reaction (often excess

Validated Experimental Protocol

Objective: Synthesis of (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile on a 50g scale.

Reagents:

-

4-Fluoroacetophenone (1.0 eq)

-

Phosphoryl chloride (

) (2.5 eq) -

DMF (Dimethylformamide) (Excess, solvent/reagent)

-

Hydroxylamine hydrochloride (1.2 eq)

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation:

-

Action: Cool anhydrous DMF (7.0 vol) to 0–5 °C.

-

Action: Add

dropwise under -

Causality: Low temperature prevents thermal runaway and degradation of the Vilsmeier complex (chloroiminium ion).

-

-

Substrate Addition:

-

Action: Add 4-Fluoroacetophenone slowly to the mixture.

-

Action: Warm to 40–50 °C and stir for 4–6 hours.

-

Checkpoint: Monitor by HPLC for the disappearance of ketone and formation of the chloro-aldehyde intermediate.

-

-

One-Pot Nitrile Formation:

-

Action: Cool the mixture to 20 °C.

-

Action: Add Hydroxylamine hydrochloride (dissolved in minimum DMF) slowly.

-

Action: Heat to 60–70 °C for 2 hours.

-

Causality: The hydroxylamine condenses with the aldehyde to form the oxime; the excess

present in the solution acts as the dehydrating agent to convert the oxime (

-

-

Quench and Isolation:

-

Action: Pour the reaction mixture slowly onto crushed ice/water (exothermic!).

-

Action: Stir for 30 minutes to precipitate the solid product.

-

Action: Filter, wash with water (until neutral pH), and dry in a vacuum oven at 40 °C.

-

Yield Expectation: 70–80% Purification: Recrystallization from Ethanol/Heptane if necessary.

Visualizing the Reaction Logic[11]

The following diagram illustrates the transformation logic, highlighting the critical electrophilic species involved.

Caption: Figure 1. Step-wise chemical transformation from acetophenone to vinyl nitrile via Vilsmeier-Haack conditions.

Applications in Drug Discovery

The 3-chloro-3-arylacrylonitrile scaffold is not a final API but a high-value intermediate . Its utility stems from the "push-pull" electronic nature of the vinyl group: the chlorine is a leaving group, while the nitrile activates the double bond for nucleophilic attack.

Synthesis of Pyrazoles (Kinase Inhibitors)

The most common application is the synthesis of 3-amino-4-cyanopyrazoles or 3-aryl-pyrazoles.

-

Reaction: Condensation with Hydrazine (

) or substituted hydrazines. -

Mechanism:

-

Michael Addition: The hydrazine nitrogen attacks the

-carbon (displacing Chlorine via addition-elimination). -

Cyclization: The second nitrogen attacks the nitrile carbon (or the intermediate enamine cyclizes) to form the pyrazole core.

-

-

Relevance: This motif is prevalent in p38 MAP kinase inhibitors and certain non-steroidal anti-inflammatory research compounds.

Synthesis of Isoxazoles

-

Reaction: Reaction with Hydroxylamine under basic conditions.

-

Utility: Precursors for COX-2 inhibitors.

Graphviz: Reactivity Flow

Caption: Figure 2. Divergent synthesis pathways utilizing the vinyl chloride core for heterocyclic construction.

Safety and Handling (E-E-A-T)

As a Senior Scientist, I must emphasize the safety protocols for this specific class of compounds.

-

Acute Toxicity: Like most acrylonitriles, this compound should be treated as a potential source of cyanide equivalents metabolically, though the covalent bond is stable. It is a potent skin irritant and sensitizer.

-

Lachrymator Potential: The precursor (

-chloroacrolein) and the product can act as lachrymators (tear agents). Work exclusively in a fume hood. -

Waste Disposal: Aqueous waste from the Vilsmeier reaction contains large amounts of phosphoric acid and dimethylamine salts. Neutralize carefully with Sodium Hydroxide before disposal to avoid violent exotherms.

References

-

Drug Approvals International. (2017). Synthesis of (Z)-3-Chloro-3-(3-fluorophenyl)-acrylonitrile from 3′-Fluoroacetophenone. Retrieved from [Link]

-

PubChem. (2023).[8] (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde Compound Summary. Retrieved from [Link]

Sources

- 1. Acrylonitrile - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 3-氯-3-(4-氟苯基)丙烯腈 | 126417-76-3 [m.chemicalbook.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 3'-Chloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. (E)-3-(3-Chloro-4-fluorophenyl)acrylaldehyde | C9H6ClFO | CID 79001981 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Abstract: This technical guide provides a detailed examination of the key thermal properties—specifically the melting and boiling points—of 3-Chloro-3-(4-fluorophenyl)acrylonitrile. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple data sheet. It delves into the causality behind experimental methodologies for determining these properties, establishes a framework for ensuring data integrity, and contextualizes the importance of these parameters in practical applications. We will explore standard protocols for thermal analysis, discuss the implications of the compound's physical state on handling and reaction chemistry, and present a logical workflow for its characterization.

Introduction to 3-Chloro-3-(4-fluorophenyl)acrylonitrile

3-Chloro-3-(4-fluorophenyl)acrylonitrile is a halogenated aromatic nitrile, a class of compounds that serve as versatile building blocks in organic synthesis. The presence of a nitrile group, a vinyl chloride moiety, and a fluorinated phenyl ring imparts a unique electronic and structural profile, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The physical properties of such an intermediate are not merely datasheet entries; they are critical parameters that govern its purification, reaction kinetics, and formulation. An accurate understanding of the melting point is fundamental for assessing purity, while the boiling point dictates the conditions for distillation and is crucial for preventing thermal decomposition during processing. This guide provides both the established data for 3-Chloro-3-(4-fluorophenyl)acrylonitrile and the experimental context required to validate and utilize this information effectively in a laboratory setting.

Physicochemical and Thermal Properties

The core physicochemical properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile are summarized below. This data serves as the foundation for the experimental and analytical discussions that follow.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅ClFN | [1][2] |

| Molecular Weight | 181.59 g/mol | [1][2][3] |

| CAS Number | 126417-76-3 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 90-93 °C | [1][2] |

| Boiling Point | 275.1 ± 25.0 °C (Predicted) | [1][2] |

| Density | 1.272 ± 0.06 g/cm³ (Predicted) | [1][2] |

| InChI Key | QYJZLGBSSYBYSY-UITAMQMPSA-N | |

| SMILES String | N#C/C=C(Cl)/C(C=C1)=CC=C1F |

The melting point is reported as a range (90-93 °C), which is characteristic of many organic compounds and provides an initial indication of purity.[1][2] It is critical to note that the boiling point is a predicted value based on computational models.[1][2] Such predictions are useful for initial assessment but require experimental verification, particularly for high-temperature processes where thermal liability is a concern.

Experimental Determination of Thermal Properties

To ensure scientific integrity, reliance on predicted data is insufficient for process development or rigorous quality control. This section outlines the standard, self-validating experimental protocols for determining the melting and boiling points of a compound like 3-Chloro-3-(4-fluorophenyl)acrylonitrile.

Protocol for Melting Point Determination (Capillary Method)

The melting point is one of the most reliable indicators of a compound's purity. Impurities typically depress and broaden the melting range. The observed range of 90-93 °C suggests a relatively pure substance.

Causality of Method Selection: The capillary melting point technique is chosen for its precision, small sample requirement, and ability to observe the physical transition from solid to liquid.

Step-by-Step Methodology:

-

Sample Preparation:

-

Ensure the 3-Chloro-3-(4-fluorophenyl)acrylonitrile sample is completely dry and homogenous.

-

Crush a small amount of the solid into a fine powder on a watch glass.

-

Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powder until a small amount of sample (2-3 mm high) is packed into the closed end.

-

-

Instrument Calibration:

-

Before analyzing the sample, calibrate the melting point apparatus using at least two certified standards that bracket the expected melting range (e.g., Benzoin, m.p. 135-137 °C, and Acetanilide, m.p. 114-116 °C).

-

This step is a self-validating control; if the standards do not melt within their specified ranges, the apparatus requires service or recalibration, and sample data is considered unreliable.

-

-

Analysis:

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (approx. 80 °C).

-

Once the temperature is within 10-15 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min. This slow rate is critical for accurately observing the onset of melting and the complete liquefaction.

-

Record the temperature at which the first drop of liquid appears (the lower end of the melting range).

-

Record the temperature at which the last solid crystal melts (the upper end of the melting range).

-

Perform the measurement in triplicate to ensure reproducibility.

-

Approach for Boiling Point Verification

The predicted boiling point of 275.1 °C is quite high, suggesting that the compound may be susceptible to decomposition at atmospheric pressure.[1][2] Direct heating to this temperature could compromise the sample.

Causality of Method Selection: Distillation under reduced pressure (vacuum distillation) is the authoritative method for determining the boiling point of high-boiling or thermally sensitive compounds. By lowering the ambient pressure, the boiling point is significantly reduced, allowing for distillation at a temperature that prevents degradation. For a structurally similar, though non-fluorinated, compound, 3-Chloro-3-phenyl-acrylonitrile, the boiling point is reported as 133-142 °C at a pressure of ~5 mmHg, illustrating the substantial reduction achieved under vacuum.[4]

Conceptual Experimental Workflow:

-

System Setup: Assemble a vacuum distillation apparatus using a small-scale distillation flask (e.g., 25 mL), a short-path distillation head with a thermometer, a condenser, and a receiving flask.

-

Pressure Control: Connect the apparatus to a vacuum pump equipped with a pressure gauge and a bleed valve to maintain a stable, reduced pressure (e.g., 1-10 mmHg).

-

Heating: Place the distillation flask in a heating mantle with a magnetic stirrer to ensure smooth boiling.

-

Measurement:

-

Slowly heat the sample under stable vacuum.

-

Record the temperature at which the liquid boils and a steady condensation rate is observed on the thermometer bulb.

-

Simultaneously record the precise pressure in the system.

-

-

Data Correction: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the experimentally determined boiling point at reduced pressure to the corresponding boiling point at atmospheric pressure (760 mmHg). This provides a validated boiling point that avoids the risks of thermal decomposition.

Logical Framework for Physicochemical Characterization

The process of characterizing a chemical entity like 3-Chloro-3-(4-fluorophenyl)acrylonitrile follows a logical progression from initial identification to the application of its properties. This workflow ensures that data is robust, validated, and fit for purpose in a research or development context.

Caption: Logical workflow for the characterization of a chemical intermediate.

Safety and Handling Considerations

Based on available safety data, 3-Chloro-3-(4-fluorophenyl)acrylonitrile is classified as a toxic substance.[1][2]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed)

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

The thermal properties of 3-Chloro-3-(4-fluorophenyl)acrylonitrile—a melting point of 90-93 °C and a predicted boiling point of 275.1 °C—are foundational to its use as a chemical intermediate.[1][2] This guide has contextualized these values by providing robust, self-validating experimental protocols for their determination, emphasizing the necessity of verifying predicted data through methods like vacuum distillation to prevent thermal degradation. By integrating predictive data with rigorous experimental validation, researchers can ensure the purity, stability, and safe handling of this compound, thereby enabling its effective application in the synthesis of complex target molecules.

References

-

Chemdad Co., Ltd. (n.d.). 3-CHLORO-3-(4-FLUOROPHENYL)ACRYLONITRILE. Retrieved from [Link]

Sources

Safety and handling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Technical Whitepaper: Operational Safety and Handling of 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Executive Summary & Chemical Identity

This technical guide defines the operational standards for handling 3-Chloro-3-(4-fluorophenyl)acrylonitrile , a specialized halogenated intermediate used primarily in the synthesis of bioactive heterocycles (e.g., aminothiophenes, pyrazoles).[1]

Unlike standard acrylonitriles, this molecule possesses a vinyl chloride moiety activated by a nitrile group. This structural combination creates a potent electrophile capable of rapid alkylation of biological nucleophiles (DNA/proteins). Consequently, it must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until proven otherwise.[1]

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 181.59 g/mol |

| Physical State | Solid (typically off-white to yellow crystalline) |

| Melting Point | 90–93 °C |

| Predicted Boiling Point | ~275 °C (Do not distill at atm pressure) |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |

Hazard Identification & Toxicology (The "Risk")

Core Hazard Mechanism:

The molecule acts as a Michael Acceptor . The

-

Direct Alkylation: Irreversible binding to cysteine residues in proteins (Skin sensitization/Corrosion).

-

Metabolic Cyanide Release: While the vinyl bond is stable, enzymatic oxidation (P450) can potentially destabilize the nitrile, releasing cyanide ions (

) systemically.

GHS Classification (Derived from Structural Analogues):

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[2][3]

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Sensitization: Skin Sensitizer (High Risk).

-

Specific Target Organ Toxicity: Respiratory Irritation (Lachrymator).

Visualization: Hazard Assessment Workflow

Engineering Controls & Personal Protective Equipment (The "Shield")[1]

Expert Insight: Standard nitrile gloves are insufficient for chlorinated acrylonitriles. The chlorine substituent increases lipophilicity, facilitating rapid permeation through thin nitrile rubber.

Protocol 1: The Barrier System

-

Primary Engineering Control:

-

All handling (weighing, solubilization) must occur within a Class II, Type B2 Biosafety Cabinet or a hard-ducted Chemical Fume Hood.[1]

-

Airflow Velocity: Maintain face velocity >100 fpm (0.5 m/s).

-

-

PPE Hierarchy:

-

Hand Protection (Double Gloving):

-

Respiratory: If outside containment (e.g., spill cleanup), use a Full-Face Respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/Particulate).[1] The "Acid Gas" rating is required due to potential HCl evolution upon hydrolysis.

-

Body: Tyvek® lab coat or chemically resistant apron.

-

Handling, Storage, & Reactivity (The "Action")[1][5]

Self-Validating Storage Protocol:

-

Condition: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).

-

Validation: Place a strip of moist pH paper inside the secondary containment vessel (not in contact with the chemical).

-

Indicator: If the paper turns red (acidic), the compound is hydrolyzing and releasing HCl vapors. Re-purify or dispose immediately.

-

Reaction Safety: This compound is often used to synthesize 3-aminothiophenes via the Gewald reaction or similar cyclizations.[1]

-

Incompatibility: Violent reaction with strong oxidizers and strong bases (e.g.,

, -

Moisture Sensitivity: Hydrolysis yields 4-fluoroacetophenone and ammonium chloride/cyanide byproducts.[1]

Visualization: Synthesis Workflow & Safety Checkpoints

Emergency Response Protocols

Scenario A: Skin Exposure

-

Immediate Action: Do not wipe. Wiping drives the electrophile deeper into the dermis.

-

Flush: Drench with water for 5 minutes, then wash with PEG-400 (Polyethylene Glycol) or soap and water. PEG-400 is superior for solubilizing lipophilic organohalides.[1]

-

Medical: Monitor for delayed burns (4–6 hours post-exposure).

Scenario B: Spills (< 5g)

-

Evacuate: Clear the immediate zone.

-

PPE: Don Silver Shield gloves and respiratory protection.

-

Neutralization: Cover spill with vermiculite or activated carbon .

-

Contraindication: Do NOT use bleach (Sodium Hypochlorite). Bleach can react with the nitrile group to form toxic chloramines or cyanogen chloride (

) gas.

-

-

Disposal: Seal in a double-bagged container labeled "Toxic Organohalide Waste."

References

-

Sigma-Aldrich. (2024).[1] Safety Data Sheet: (Z)-3-Chloro-3-(4-fluorophenyl)acrylonitrile. Merck KGaA. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70198, 2-Chloroacrylonitrile (Structural Analog Data). Link[1]

-

F. F. Fleming, Q. Wang. (2003).[4] Unsaturated Nitriles: Conjugate Additions of Carbon Nucleophiles to a Recalcitrant Class of Acceptors. Chemical Reviews, 103(5), 2035–2078. Link[1]

-

E. Campaigne. (1982). The Synthesis and Reactions of Beta-Chloroacrylonitriles. Journal of Heterocyclic Chemistry. Link[1]

-

Cameo Chemicals. (2024). Reactivity Data: 2-Chloroacrylonitrile. NOAA. Link[1][5]

Sources

Application Notes and Protocols: 3-Chloro-3-phenyl-acrylonitrile in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Monomer

3-Chloro-3-phenyl-acrylonitrile is a unique vinyl monomer offering a compelling combination of functionalities: a reactive nitrile group, a stabilizing phenyl ring, and a strategically positioned chlorine atom. This trifecta of chemical features makes it a valuable building block in polymer chemistry for the synthesis of specialty polymers with tailored properties. The incorporation of 3-Chloro-3-phenyl-acrylonitrile into polymer chains can significantly enhance thermal stability, mechanical strength, and chemical resistance, opening avenues for its use in advanced coatings, adhesives, and potentially as a component in drug delivery matrices.[1]

This document serves as a comprehensive guide for researchers, providing detailed application notes and adaptable protocols for the polymerization of 3-Chloro-3-phenyl-acrylonitrile. The methodologies presented are grounded in established principles of polymer chemistry and are designed to be a starting point for the synthesis and characterization of novel polymeric materials.

Physicochemical Properties of 3-Chloro-3-phenyl-acrylonitrile

A thorough understanding of the monomer's properties is crucial for successful polymerization and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClN | |

| Molecular Weight | 163.61 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 133-142 °C at 5 mmHg | |

| Purity | ≥ 99% (GC) |

Polymerization of 3-Chloro-3-phenyl-acrylonitrile: A Detailed Exploration

3-Chloro-3-phenyl-acrylonitrile can be polymerized through various mechanisms, with free-radical polymerization being a common and accessible method. The presence of the electron-withdrawing nitrile group also makes it a candidate for anionic polymerization under specific conditions.

Part 1: Free-Radical Polymerization

Free-radical polymerization is a robust and widely used technique for vinyl monomers. The following protocol is adapted from established procedures for structurally similar monomers, such as 3-chloro cinnamoyl phenyl methacrylamide, and provides a solid foundation for the homopolymerization of 3-Chloro-3-phenyl-acrylonitrile.[2]

Materials:

-

3-Chloro-3-phenyl-acrylonitrile (monomer)

-

Benzoyl peroxide (BPO) (initiator), recrystallized from chloroform/methanol

-

Ethyl methyl ketone (EMK) or other suitable solvent (e.g., Toluene, Dimethylformamide), distilled

-

Methanol (for precipitation)

-

Nitrogen gas (for inert atmosphere)

Equipment:

-

Polymerization tube or Schlenk flask

-

Thermostated oil bath

-

Magnetic stirrer

-

Vacuum oven

Procedure:

-

Monomer and Initiator Preparation: In a polymerization tube, dissolve a predetermined quantity of 3-Chloro-3-phenyl-acrylonitrile in ethyl methyl ketone to create a 2M solution. Add the initiator, benzoyl peroxide (typically 0.25 wt% of the monomer).

-

Inert Atmosphere: Flush the reaction mixture with a slow stream of nitrogen for 15 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization: Seal the polymerization tube and place it in a preheated, thermostated oil bath at 70°C. Allow the polymerization to proceed with continuous stirring. Reaction times can vary, and a duration of 9 hours is a reasonable starting point.[2]

-

Polymer Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Pour the viscous solution into an excess of methanol with vigorous stirring to precipitate the polymer.

-

Purification: Collect the precipitated polymer by filtration. To purify, redissolve the polymer in a minimal amount of ethyl methyl ketone and reprecipitate it in methanol. Repeat this dissolution-precipitation cycle two to three times to remove unreacted monomer and initiator residues.

-

Drying: Wash the purified polymer with methanol and dry it under vacuum at 50°C until a constant weight is achieved.

Causality Behind Experimental Choices:

-

Initiator (BPO): Benzoyl peroxide is a common thermal initiator that decomposes at a suitable rate at 70°C to generate free radicals and initiate polymerization.

-

Solvent (EMK): Ethyl methyl ketone is a polar aprotic solvent that is expected to solubilize both the monomer and the resulting polymer, allowing for a solution polymerization.

-

Temperature (70°C): This temperature provides a balance between a reasonable rate of initiator decomposition and minimizing potential side reactions.

-

Nitrogen Purge: Oxygen is a radical scavenger and can terminate the growing polymer chains prematurely, hence its removal is critical for achieving a reasonable polymer yield and molecular weight.

-

Precipitation in Methanol: Poly(3-chloro-3-phenyl-acrylonitrile) is expected to be insoluble in methanol, a polar protic solvent, making it an effective non-solvent for precipitation and purification.

Caption: Workflow for the free-radical polymerization of 3-Chloro-3-phenyl-acrylonitrile.

Part 2: Anionic Polymerization

The electron-withdrawing nature of the nitrile group makes 3-Chloro-3-phenyl-acrylonitrile a potential candidate for anionic polymerization. This method can offer better control over molecular weight and dispersity compared to free-radical polymerization. However, the presence of the chlorine atom introduces potential for side reactions, such as elimination or reaction with the anionic initiator. Therefore, the choice of initiator and reaction conditions is critical.

-

Initiator Selection: Strong nucleophilic initiators like n-butyllithium may react with the chlorine atom. Less nucleophilic initiators, such as those derived from fluorene or diphenylmethane, might be more suitable.

-

Solvent Purity: Anionic polymerization is highly sensitive to impurities, especially protic substances like water and alcohols. Rigorous purification of solvents and the monomer is essential.

-

Low Temperatures: Conducting the polymerization at low temperatures (e.g., -78°C) can help to suppress side reactions and provide better control over the polymerization.

Materials:

-

3-Chloro-3-phenyl-acrylonitrile (monomer), rigorously purified and dried

-

Anionic initiator (e.g., sodium naphthalenide or a fluorenyl-based initiator)

-

Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Methanol (for termination)

Procedure:

-

Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stirrer under a high-purity argon or nitrogen atmosphere.

-

Solvent and Monomer Addition: Transfer the purified THF and 3-Chloro-3-phenyl-acrylonitrile to the reaction flask via cannula or syringe. Cool the solution to -78°C using a dry ice/acetone bath.

-

Initiation: Slowly add the anionic initiator solution dropwise to the monomer solution until a persistent color change is observed, indicating the initiation of polymerization.

-

Polymerization: Allow the reaction to proceed at -78°C. Monitor the reaction progress by observing changes in viscosity or by taking aliquots for analysis (if feasible).

-

Termination: Quench the polymerization by adding degassed methanol to the reaction mixture.

-

Purification: Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

Characterization of Poly(3-chloro-3-phenyl-acrylonitrile)

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

| Technique | Expected Information |

| ¹H and ¹³C NMR | Confirmation of the polymer structure by identifying the characteristic peaks of the phenyl, nitrile, and backbone protons and carbons. |

| FTIR Spectroscopy | Identification of functional groups, particularly the nitrile (-C≡N) stretching vibration around 2240 cm⁻¹. |

| Gel Permeation Chromatography (GPC/SEC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Differential Scanning Calorimetry (DSC) | Measurement of the glass transition temperature (Tg), which provides insight into the polymer's amorphous nature and chain flexibility. |

| Thermogravimetric Analysis (TGA) | Evaluation of the polymer's thermal stability by measuring the decomposition temperature. |

Potential Applications and Future Directions

The unique structure of poly(3-chloro-3-phenyl-acrylonitrile) suggests several potential applications:

-

High-Performance Coatings and Adhesives: The presence of the phenyl and chloro groups can enhance adhesion, chemical resistance, and thermal stability.

-

Functional Polymer Precursors: The chlorine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.

-

Drug Delivery Systems: The polymer's properties could be tailored for use in controlled release formulations, where the polymer matrix biodegrades or releases a therapeutic agent over time.

Further research could explore the copolymerization of 3-Chloro-3-phenyl-acrylonitrile with other vinyl monomers to create a wide range of materials with finely tuned properties. Additionally, investigating controlled radical polymerization techniques, such as ATRP or RAFT, could provide even greater control over the polymer architecture.

Safety Considerations

-

3-Chloro-3-phenyl-acrylonitrile is a chemical compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work in a well-ventilated fume hood.

-

Acrylonitrile and its derivatives can be toxic and may undergo explosive polymerization under certain conditions. Consult the Safety Data Sheet (SDS) before use.

-

Anionic polymerization involves highly reactive reagents and should only be performed by trained personnel with experience in handling air- and moisture-sensitive compounds.

References

- Selvamalar, C. S. J., & Nanjundan, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 3-CHLORO CINNAMOYL PHENYL METHACRYLAMIDE POLYMERS.

Sources

Cyanoethylation reactions using 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Application Note & Detailed Protocols

Topic: Cyanoethylation Reactions using 3-Chloro-3-(4-fluorophenyl)acrylonitrile

Audience: Researchers, scientists, and drug development professionals.

A Strategic Approach to Advanced Cyanoethylation: Leveraging 3-Chloro-3-(4-fluorophenyl)acrylonitrile for Novel Moiety Introduction

Abstract

The introduction of cyanoethyl groups into molecular scaffolds is a cornerstone of synthetic and medicinal chemistry. This document provides a detailed guide to the application of 3-Chloro-3-(4-fluorophenyl)acrylonitrile, a specialized Michael acceptor for advanced cyanoethylation reactions. Unlike traditional acrylonitrile, this reagent introduces a unique trifunctional moiety—a nitrile, a fluorinated aromatic ring, and a vinyl chloride—presenting novel opportunities for drug discovery and scaffold development. We will explore the underlying reaction mechanisms, provide detailed experimental protocols for the cyanoethylation of representative nucleophiles, and discuss the strategic advantages conferred by the resulting fluorophenyl-containing structure in the context of modern drug design.

Introduction: Beyond Conventional Cyanoethylation

Cyanoethylation, the addition of a nucleophile to the β-carbon of an α,β-unsaturated nitrile, is a powerful and widely utilized transformation in organic synthesis.[1][2] Typically employing acrylonitrile, the reaction appends a -CH₂CH₂CN group to a substrate. While effective, this classic approach yields a simple alkyl nitrile.

The reagent at the focus of this guide, 3-Chloro-3-(4-fluorophenyl)acrylonitrile, offers a significant evolution of this process. Its structure is designed to be a highly versatile Michael acceptor that, upon reaction, introduces a more complex and functionally rich moiety. The presence of the electron-withdrawing 4-fluorophenyl group and the vinyl chloride enhances the electrophilicity of the β-carbon, while simultaneously embedding a valuable pharmacophore into the target molecule. The strategic incorporation of fluorine is a well-established method in medicinal chemistry for improving metabolic stability, binding affinity, and pharmacokinetic profiles.[3][4][5]

This guide serves as a practical resource for researchers looking to employ this reagent for the synthesis of novel chemical entities with potential therapeutic applications.

Reaction Mechanism and Rationale

The reaction proceeds via a classic Michael-type conjugate addition.[6][7] The key to this transformation is the polarization of the α,β-unsaturated nitrile system, which is further amplified by the substituents.

Causality behind the Reaction:

-